Vinyl-d3 bromide (C2D3Br, ≥98 atom % D) is a fully deuterated, low-boiling alkyl halide building block essential for introducing the -C2D3 moiety into complex organic frameworks. Typically procured as a stabilized neat liquid or a 1.0 M solution in tetrahydrofuran (THF), it serves as the primary precursor for generating vinylmagnesium-d3 bromide and executing transition-metal catalyzed cross-coupling reactions. For industrial and pharmaceutical buyers, its value lies in providing a highly reactive, scalable synthon that delivers a precise +3 Da mass shift and a strong primary kinetic isotope effect (KIE) without the severe handling drawbacks associated with its chloride or iodide analogs [1].
Procuring unlabeled vinyl bromide negates the fundamental utility of the compound in mass spectrometry, where a +3 Da shift is required to prevent isotopic overlap, and in pharmacokinetic optimization, where C-D bonds are required to block metabolic epoxidation. Furthermore, substituting with alternative deuterated halides introduces severe processability issues. Vinyl-d3 chloride is notoriously sluggish in oxidative addition, requiring highly specialized, expensive activated magnesium to form a Grignard reagent. Conversely, vinyl-d3 iodide, while highly reactive, is photolabile and highly susceptible to Wurtz-type homocoupling during transition-metal catalysis, leading to unacceptable yield losses in multi-step downstream syntheses [1].
The formation of vinyl Grignard reagents is highly sensitive to the halide leaving group. Vinyl-d3 bromide readily inserts magnesium turnings in standard THF at 40–50 °C, achieving high conversion to vinylmagnesium-d3 bromide. In contrast, vinyl-d3 chloride requires specialized activation methods or extreme pressures to initiate the reaction [1].
| Evidence Dimension | Grignard formation yield in standard THF (Mg turnings, 45 °C) |
| Target Compound Data | 85–92% yield of active vinylmagnesium-d3 bromide |
| Comparator Or Baseline | Vinyl-d3 chloride: <30% yield (requires Rieke Mg for >80%) |
| Quantified Difference | >55% higher yield under standard scalable conditions |
| Conditions | Standard Mg turnings, THF solvent, 45 °C initiation |
Buyers scaling up deuterated building blocks must select the bromide to utilize standard reactor setups and commercially standard magnesium, avoiding the cost of highly activated metals.
In palladium-catalyzed cross-coupling reactions, the choice of halide dictates the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. Vinyl-d3 bromide demonstrates excellent stability under ambient laboratory lighting and minimal Wurtz-type homocoupling. Vinyl-d3 iodide, while more reactive, undergoes rapid photo-degradation and significant homocoupling, complicating purification [1].
| Evidence Dimension | Homocoupling byproduct formation in standard Pd-catalyzed coupling |
| Target Compound Data | <5% homocoupling |
| Comparator Or Baseline | Vinyl-d3 iodide: 15–25% homocoupling (plus light-induced degradation) |
| Quantified Difference | 3- to 5-fold reduction in undesired homocoupling byproducts |
| Conditions | Standard Pd(PPh3)4 catalysis, ambient laboratory lighting |
Selecting the bromide minimizes purification bottlenecks and maximizes the atom economy of the expensive deuterated starting material.
For the synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS), the precursor must provide sufficient mass separation from the endogenous analyte to prevent signal interference. Vinyl-d3 bromide provides a fully deuterated vinyl group, yielding a clean +3 Da shift, which completely clears the natural M+2 isotopic distribution (primarily from 13C and 81Br/37Cl) of unlabeled targets [1].
| Evidence Dimension | Mass spectrometric signal shift (Δm/z) |
| Target Compound Data | +3.018 Da shift (M+3) |
| Comparator Or Baseline | Unlabeled vinyl bromide derivatives: 0 Da shift (M) with natural M+1/M+2 overlap |
| Quantified Difference | Complete baseline resolution of the M+3 peak with <0.1% isotopic cross-talk |
| Conditions | LC-MS/MS or GC-MS bioanalytical assay conditions |
Analytical procurement strictly requires the d3 variant to ensure quantitative accuracy and regulatory compliance in bioanalytical mass spectrometry.
The incorporation of a fully deuterated vinyl group significantly alters the metabolic profile of downstream active pharmaceutical ingredients. The C-D bonds in the vinyl-d3 moiety resist cytochrome P450-mediated epoxidation much more effectively than the C-H bonds in unlabeled vinyl groups, owing to the primary kinetic isotope effect [1].
| Evidence Dimension | Rate of CYP450-mediated alkene epoxidation (kH/kD) |
| Target Compound Data | Vinyl-d3 functionalized APIs: kD (reduced oxidation rate) |
| Comparator Or Baseline | Unlabeled vinyl APIs: kH (baseline rapid oxidation rate) |
| Quantified Difference | KIE (kH/kD) of 2.5 to 4.0, significantly extending biological half-life |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Pharmaceutical buyers prioritize vinyl-d3 bromide to synthesize drug candidates with prolonged half-lives and reduced toxic epoxide metabolite formation.
Directly leveraging its clean +3.018 Da mass shift (Section 3), vinyl-d3 bromide is the premier reagent for synthesizing SIL-IS for LC-MS/MS and GC-MS bioanalysis. It allows analytical chemists to introduce a robust, non-exchangeable deuterated tag via Grignard addition or cross-coupling, ensuring zero isotopic overlap with the unlabeled analyte during pharmacokinetic or environmental quantification [1].
Based on the strong primary kinetic isotope effect (Section 3), medicinal chemists utilize vinyl-d3 bromide to install metabolically resistant vinyl groups into drug candidates. This application is critical for blocking rapid CYP450-mediated epoxidation of terminal alkenes, thereby improving the drug's pharmacokinetic profile, extending its half-life, and reducing the formation of reactive metabolites [2].
Driven by its superior Grignard formation efficiency and resistance to homocoupling compared to chloride and iodide analogs (Section 3), vinyl-d3 bromide is the standard choice for scaling up the production of vinylmagnesium-d3 bromide. This intermediate is subsequently used in large-scale industrial syntheses of deuterated polymers, specialty materials, and complex natural product total syntheses where reliable, high-yield organometallic insertion is mandatory[3].
Flammable;Compressed Gas;Health Hazard